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Kunitz-type serine protease inhibitor 1

Domain architecture Structural biology Protease inhibitor

Kunitz-type serine protease inhibitor 1 (SPINT1), also designated hepatocyte growth factor activator inhibitor type 1 (HAI-1), is a transmembrane, multi-domain serine protease inhibitor of the Kunitz/BPTI family. Initially purified from the conditioned medium of the MKN45 gastric carcinoma cell line as a potent and specific inhibitor of hepatocyte growth factor activator (HGFA) , SPINT1 is now recognized as the default cell-surface regulator of several membrane-anchored serine proteases, most notably matriptase (ST14) and prostasin (PRSS8).

Molecular Formula
Molecular Weight
Cat. No. B1576269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKunitz-type serine protease inhibitor 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kunitz-Type Serine Protease Inhibitor 1 (SPINT1/HAI-1): Target Identity, Domain Architecture, and Procurement-Relevant Molecular Profile


Kunitz-type serine protease inhibitor 1 (SPINT1), also designated hepatocyte growth factor activator inhibitor type 1 (HAI-1), is a transmembrane, multi-domain serine protease inhibitor of the Kunitz/BPTI family [1]. Initially purified from the conditioned medium of the MKN45 gastric carcinoma cell line as a potent and specific inhibitor of hepatocyte growth factor activator (HGFA) [2], SPINT1 is now recognized as the default cell-surface regulator of several membrane-anchored serine proteases, most notably matriptase (ST14) and prostasin (PRSS8). The mature protein (478 amino acids; calculated mass 53.3 kDa) assembles from an N-terminal MANSC domain, Kunitz domain-1 (KD1), a low-density lipoprotein (LDL) receptor class A domain, Kunitz domain-2 (KD2), a transmembrane helix, and a short cytoplasmic tail [1]. Two alternative splice isoforms (HAI-1A, 513 aa; HAI-1B, 529 aa) are expressed, with no functional difference between them [1]. Recombinant human SPINT1 produced in HEK293 cells exhibits an observed molecular weight of approximately 50–70 kDa by SDS-PAGE due to N-glycosylation at three potential sites [1].

Why SPINT2 (HAI-2) Cannot Substitute for SPINT1 (HAI-1): Domain, Localization, and Functional Non-Equivalence


Although SPINT1/HAI-1 and SPINT2/HAI-2 share the Kunitz-type inhibitor fold and both inhibit matriptase and prostasin in biochemical assays, they are not functionally interchangeable. SPINT2 lacks the MANSC domain and the LDL receptor class A domain present in SPINT1, and the amino acid identity between their respective Kunitz domains is only 54% (KD1) and 36% (KD2) [1]. Critically, the two inhibitors exhibit divergent subcellular distributions: HAI-1 localizes predominantly to the cell surface in all viable epidermal layers, whereas HAI-2 is primarily intracellular in basal and spinous keratinocytes, limiting its access to active proteases [2]. Consequently, HAI-2 fails to control extracellular matriptase proteolytic activity in a manner equivalent to HAI-1, and HAI-1—but not HAI-2—serves as the prominent physiological inhibitor of matriptase and prostasin in human skin [2]. These structural, spatial, and functional differences preclude simple in-class substitution.

Quantitative Differentiation Evidence for SPINT1/HAI-1 Versus SPINT2/HAI-2 and Class Analogs


Unique Domain Architecture: MANSC and LDL Receptor Class A Domains Absent in SPINT2

SPINT1/HAI-1 possesses a multi-domain extracellular architecture that is structurally and phylogenetically distinct from its closest homolog SPINT2/HAI-2. SPINT1 contains an N-terminal MANSC domain (motif at N terminus with seven cysteines) and an LDL receptor class A domain situated between KD1 and KD2; SPINT2 lacks both of these domains entirely [1]. At the primary sequence level, SPINT1 KD-1 shares only 54% amino acid identity with SPINT2 KD-1, and SPINT1 KD-2 shares merely 36% identity with SPINT2 KD-2 [1]. The LDL receptor domain in SPINT1 has been shown experimentally to be required for efficient matriptase autoactivation in a biomembrane context, a function not attributable to the Kunitz domains alone [2]. The MANSC domain, unique to SPINT1 among the HAI family, may contribute to protein–protein interaction interfaces, though its specific functional role remains under investigation [1].

Domain architecture Structural biology Protease inhibitor

Differential Subcellular Localization Determines Functional Superiority in Extracellular Protease Control

HAI-1 and HAI-2 exhibit fundamentally different subcellular distributions that dictate their functional effectiveness as protease inhibitors at the cellular level. In a quantitative cellular model using HAI Teton Daudi Burkitt lymphoma cells with inducible HAI expression, increasing HAI-1 expression caused cellular matriptase–HAI-1 complexes to increase proportionally while extracellular active matriptase decreased in tandem. In contrast, increasing HAI-2 expression resulted in cellular matriptase–HAI-2 complex levels reaching a plateau, while extracellular active matriptase remained persistently high [1]. Immunohistochemical analysis of human skin confirmed that HAI-1 is expressed on the cell surface in all viable epidermal layers, whereas HAI-2 is primarily intracellular in basal and spinous keratinocytes, preventing its interaction with active prostasin or matriptase [2]. Consequently, HAI-1—but not HAI-2—is the prominent physiological inhibitor of both matriptase and prostasin in human skin [2].

Subcellular localization Matriptase Extracellular proteolysis

Matriptase Inhibitory Potency: SPINT1 Full-Length vs. KD1 Domain vs. Engineered Variants

The matriptase inhibitory potency of SPINT1/HAI-1 is strongly dependent on its quaternary organization and domain composition. The full-length HAI-1 monomer exhibits a moderate inhibition constant (Ki) of 9.1 ± 1 nM against matriptase, which improves approximately 2-fold to 4.2 ± 0.5 nM as a bivalent Fc fusion [1]. In contrast, the isolated KD1 monomer is a 30-fold more potent matriptase inhibitor than the full-length HAI-1 monomer, with a Ki of 310 ± 20 pM [1]. This paradoxical finding—that the minimal inhibitory domain is more potent than the full-length protein—has been attributed to negative regulation exerted by the KD2 domain within the intact HAI-1 architecture [1]. Notably, HAI-2 has been reported in certain contexts to be a more potent matriptase inhibitor than HAI-1 [2], highlighting that raw potency alone is an insufficient criterion for inhibitor selection, given HAI-2's functional limitations in cellular contexts (see Evidence Item 2). The wild-type sHAI-1 (soluble HAI-1) exhibits an IC50 of approximately 106 nM against the matriptase serine protease domain, with deglycosylation reducing the IC50 to ~19 nM [3].

Matriptase Inhibition constant Ki Kunitz domain

HGFA-Specific Cell-Surface Reservoir Function: A Property Exclusive to HAI-1, Not Shared by HAI-2

Beyond its canonical inhibitory function, SPINT1/HAI-1 serves as a specific cell-surface binding protein and reservoir for active hepatocyte growth factor activator (HGFA), a property not shared by SPINT2/HAI-2. In epithelial cells co-expressing both HAI-1 and HAI-2, active HGFA was shown to specifically complex with membrane-form HAI-1, but not with HAI-2/PB [1]. This selective binding was confirmed in an engineered CHO cell system in which only HAI-1-expressing cells retained exogenous HGFA on their surface [1]. The HGFA–HAI-1 complex is subject to regulated shedding by phorbol 12-myristate 13-acetate (PMA) or interleukin-1β, which generates 58-kDa HAI-1 fragments with reduced inhibitory potency, thereby releasing HGFA activity into the pericellular microenvironment [1]. This shedding is completely inhibited by the synthetic zinc metalloprotease inhibitor BB3103 [1]. HAI-1 thus functions as a dual-purpose molecule: an inhibitor and a spatially organized reservoir that concentrates and releases HGFA activity in a regulated manner at sites of tissue injury and inflammation [1].

HGFA Cell surface binding Reservoir function Pericellular proteolysis

In Vivo Non-Redundancy: Divergent Knockout Phenotypes and Genetic Interaction with Matriptase (St14)

The in vivo genetic dissection of Spint1 and Spint2 in mice reveals profoundly non-redundant developmental functions that cannot be compensated by the paralogous inhibitor. Homozygous Spint1 deletion results in embryonic lethality at E10.5 with 100% penetrance, caused specifically by failure of placental labyrinth formation [1]. In contrast, homozygous Spint2 deletion causes even earlier embryonic lethality (E9.5 or earlier, also 100% penetrance) [1]. Critically, the genetic interaction patterns with matriptase (St14) differ dramatically: Spint1−/− lethality is not rescued by St14 heterozygosity (0% rescue), whereas Spint2−/− lethality is partially rescued (45% rescue) by St14 heterozygosity [1]. Furthermore, loss of both St14 alleles completely rescues both Spint1−/− and Spint2−/− embryonic lethality (0% vs. 100% lethality) [1], demonstrating that matriptase is the essential lethal target of both inhibitors but that the Spint1–matriptase axis is uniquely critical for placental labyrinth morphogenesis. In human skin, HAI-1—but not HAI-2—is the prominent inhibitor of both matriptase and prostasin [2], and HAI-1 deficiency leads to ichthyosis-like skin conditions and abnormal hair development in rescued mice [3].

Knockout phenotype Embryonic lethality Placental development Genetic interaction

Recombinant SPINT1/HAI-1 Activity Metrics: Quantitative Trypsin Inhibition IC50 and Quality Specifications for Procurement

Commercially available recombinant human SPINT1/HAI-1 (isoform 2, O43278-2, Met1–Val433, C-terminal His-tag, HEK293 expression) demonstrates consistent activity and quality metrics across multiple vendors. The bioactivity, measured by inhibition of trypsin cleavage of the fluorogenic peptide substrate Mca-RPKPVE-Nval-WRK(Dnp)-NH₂, yields an IC50 value of <2 nM [1]. Purity exceeds 95–96% as determined by reducing SDS-PAGE (and HPLC in some specifications) . Endotoxin levels are controlled to <1.0 EU per μg of protein by the LAL method . The protein migrates at approximately 50–70 kDa on SDS-PAGE under reducing conditions, consistent with glycosylation at its three predicted N-linked sites, relative to a calculated polypeptide mass of 45.5–45.8 kDa [1]. Lyophilized formulations are stable for up to 12 months at −20 to −80°C .

Recombinant protein IC50 Purity Endotoxin Procurement

Application Scenarios Where SPINT1/HAI-1 Differentiation Determines Experimental Success


Epithelial Barrier and Skin Pathophysiology Models Requiring Cell-Surface Matriptase/Prostasin Regulation

For investigators studying epidermal integrity, desmosome assembly, or keratinocyte differentiation, SPINT1/HAI-1—not SPINT2/HAI-2—is the appropriate inhibitor. HAI-1 is the cell-surface-expressed, prominent physiological inhibitor of both matriptase and prostasin in all viable epidermal layers, whereas HAI-2 is intracellularly sequestered and functionally inaccessible to these proteases in skin [1]. HAI-1 knockdown in HaCaT keratinocytes causes reduced desmosome number, impaired keratin filament aggregation, and PAR-2–dependent p38 MAPK activation, effects that are abrogated by the serine protease inhibitor aprotinin or a PAR-2 antagonist [2]. The unique LDL receptor class A domain of HAI-1 is required for biomembrane-dependent matriptase autoactivation, a regulatory mechanism not supported by HAI-2 [3].

Placental Development and Trophoblast Invasion Studies

SPINT1/HAI-1 is the only Kunitz-type inhibitor critically required for placental labyrinth formation. Spint1−/− mice die at E10.5 with 100% penetrance due to absent placental labyrinth, a phenotype not rescued by reducing matriptase gene dosage (0% rescue by St14+/−) [1]. In human trophoblast BeWo cells, HAI-1 knockdown causes decreased cell-associated matriptase, suppressed prostasin activation, reduced laminin degradation, and impaired pericellular proteolysis [2]. SPINT2/HAI-2 cannot compensate for SPINT1 loss in this tissue context, and its knockout yields an earlier, distinct lethal phenotype (≤E9.5) [1]. Circulating SPINT1 has also been identified as a biomarker of pregnancies with poor placental function and fetal growth restriction [3], underscoring its unique translational relevance.

HGFA-Dependent HGF Activation and Pericellular Proteolysis Microenvironment Studies

Only SPINT1/HAI-1 possesses the dual function of HGFA inhibitor and cell-surface HGFA reservoir. Active HGFA specifically complexes with membrane-form HAI-1, but not with HAI-2/PB, on epithelial cells co-expressing both inhibitors [1]. The HGFA–HAI-1 complex undergoes regulated metalloprotease-mediated shedding in response to PMA or IL-1β, releasing active HGFA into the pericellular space [1]. This shedding is inhibited by BB3103, a synthetic zinc metalloprotease inhibitor [1]. For studies investigating the spatiotemporal regulation of pro-HGF activation at the cell surface, tissue injury responses, or inflammatory protease cascades, SPINT2/HAI-2 cannot replace SPINT1/HAI-1, as it lacks this HGFA-anchoring and regulated-release function entirely.

Matriptase Inhibitor Engineering and Drug Discovery Using KD1 as a Minimal Functional Scaffold

SPINT1/HAI-1 provides a versatile engineering platform for developing potent and selective matriptase inhibitors. The isolated KD1 domain (Ki = 310 ± 20 pM) is 30-fold more potent than full-length HAI-1 monomer (Ki = 9.1 ± 1 nM) due to relief from KD2-mediated negative regulation [1]. Engineered variants replacing the inactive KD2 with chimeric KD2/KD1 domains, fused to an antibody Fc domain for tetravalent binding, achieve a Ki of 70 ± 5 pM—a 120-fold improvement over the natural HAI-1 inhibitor [2]. This engineered inhibitor maintains a protease selectivity profile similar to wild-type KD1 but distinct from full-length HAI-1, and inhibits matriptase on cancer cells with at least an order of magnitude greater efficacy than KD1 alone [2]. These domain-specific properties are unique to the SPINT1 scaffold and cannot be achieved with SPINT2 or other Kunitz-only inhibitors.

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